

solubility of Ac-pSar16-OH in aqueous and organic solvents

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Compound of Interest

Compound Name: Ac-pSar16-OH

Cat. No.: B12379219

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Solubility Profile of Ac-pSar16-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of **Ac-pSar16-OH**, an N-terminally acetylated 16-mer of polysarcosine with a free C-terminal carboxylic acid. While specific quantitative solubility data for this molecule is not publicly available, this document extrapolates its likely behavior in common aqueous and organic solvents based on the known physicochemical properties of polysarcosine and peptides of similar length and modification. Detailed experimental protocols for determining the precise solubility of **Ac-pSar16-OH** are provided, alongside a theoretical framework for understanding its solubility.

Introduction to Ac-pSar16-OH

Ac-pSar16-OH is a synthetic polypeptoid composed of 16 repeating units of sarcosine (N-methylated glycine). The N-terminus is capped with an acetyl group, and the C-terminus is a free carboxylic acid. Polysarcosine (pSar) is known for its high water solubility, biocompatibility, and low immunogenicity, making it a subject of interest in drug delivery and biomedical applications[1]. The terminal modifications—acetylation and a free carboxyl group—influence

the overall charge and polarity of the molecule, which in turn affects its solubility. N-terminal acetylation neutralizes the positive charge of the terminal amine, which can sometimes decrease aqueous solubility[2][3]. Conversely, the C-terminal carboxyl group is negatively charged at neutral pH, enhancing hydrophilicity.

Predicted Solubility of Ac-pSar16-OH

Based on the highly hydrophilic nature of the polysarcosine backbone, **Ac-pSar16-OH** is expected to be readily soluble in aqueous solutions. The impact of the terminal modifications on the solubility of a 16-mer is likely to be minimal in the context of the dominant effect of the polysarcosine chain.

Data Presentation: Predicted Solubility in Common Solvents

Solvent Category	Solvent	Predicted Solubility	Rationale
Aqueous	Water	High	The polysarcosine backbone is inherently highly hydrophilic[1].
Phosphate-Buffered Saline (PBS)	High	Expected to be readily soluble in common physiological buffers.	
Acidic Buffers (e.g., 0.1% TFA in Water)	High	The C-terminal carboxyl group will be protonated, but the overall hydrophilic character of the pSar backbone should maintain high solubility.	
Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate)	High	The C-terminal carboxyl group will be deprotonated and negatively charged, further enhancing aqueous solubility.	
Organic	Dimethyl Sulfoxide (DMSO)	High	DMSO is a polar aprotic solvent capable of dissolving a wide range of peptides.
Dimethylformamide (DMF)	High	DMF is another polar aprotic solvent suitable for dissolving peptides and was used as a solvent in some pSar synthesis studies[4].	

Acetonitrile (ACN)	Moderate to Low	While used in some peptide applications, higher molecular weight polysarcosine can be insoluble in ACN. The solubility of a 16-mer should be tested.
Methanol / Ethanol	Moderate	Short-chain alcohols can dissolve some peptides, but water is expected to be a much better solvent for a hydrophilic molecule like Ac-pSar16-OH.
Dichloromethane (DCM)	Low to Insoluble	As a non-polar organic solvent, DCM is unlikely to be effective for the highly polar Ac-pSar16-OH. However, it has been used as a solvent for the polymerization of sarcosine NCA.
Hexane / Toluene	Insoluble	These are non-polar solvents and are not expected to dissolve the polar Ac-pSar16-OH.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a synthetic peptide like **Ac-pSar16-OH**.

Materials and Equipment:

- **Ac-pSar16-OH** (lyophilized powder)
- Selection of solvents (e.g., ultrapure water, PBS, DMSO, ethanol)
- Microcentrifuge tubes
- Vortex mixer
- Bath sonicator
- Micro-pipettes
- Analytical balance
- pH meter

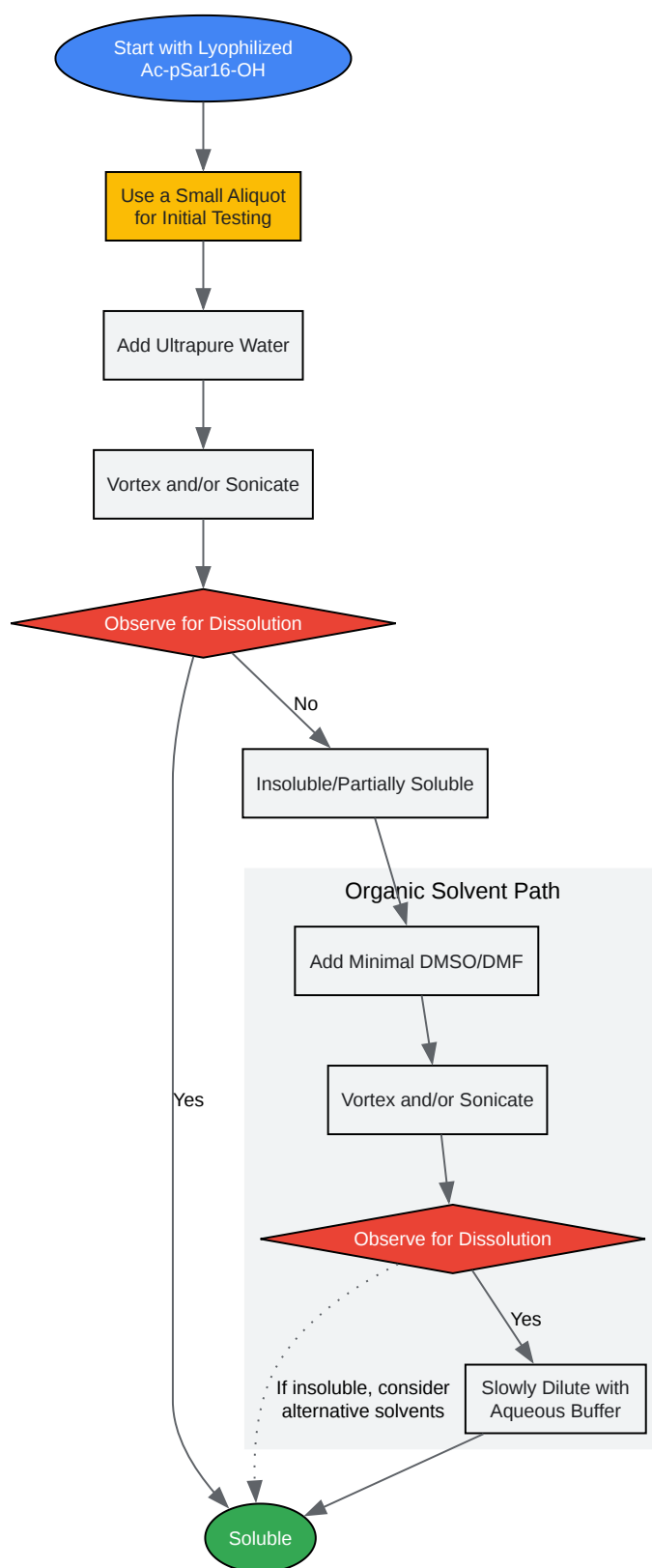
Methodology:

- Initial Qualitative Assessment:
 - Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.
 - Weigh out a small, known amount of **Ac-pSar16-OH** (e.g., 1 mg) into a microcentrifuge tube.
 - Add a small, measured volume of the primary solvent to be tested (e.g., 100 μ L of ultrapure water) to achieve a high target concentration (e.g., 10 mg/mL).
 - Vortex the tube for 30-60 seconds.
 - If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
 - Visually inspect the solution for any particulate matter against a light and dark background. A clear solution indicates solubility at that concentration.
- Systematic Approach for Solvent Selection:

- Aqueous Solvents: Always begin with ultrapure water, as polysarcosine is known to be highly water-soluble. If solubility is limited, proceed to buffered solutions.
- Organic Solvents: If the peptide is intended for use in non-aqueous systems, or if aqueous solubility is poor, test polar aprotic solvents like DMSO or DMF. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent before diluting with an aqueous buffer.
- Quantitative Solubility Determination (Saturation Method):
 - Add a known excess amount of lyophilized **Ac-pSar16-OH** to a fixed volume of the desired solvent in a microcentrifuge tube.
 - Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
 - Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved peptide.
 - Carefully collect a known volume of the supernatant without disturbing the pellet.
 - Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy by measuring absorbance at a characteristic wavelength, or HPLC).
 - The determined concentration represents the saturation solubility of the peptide in that solvent at that temperature.

Visualizations

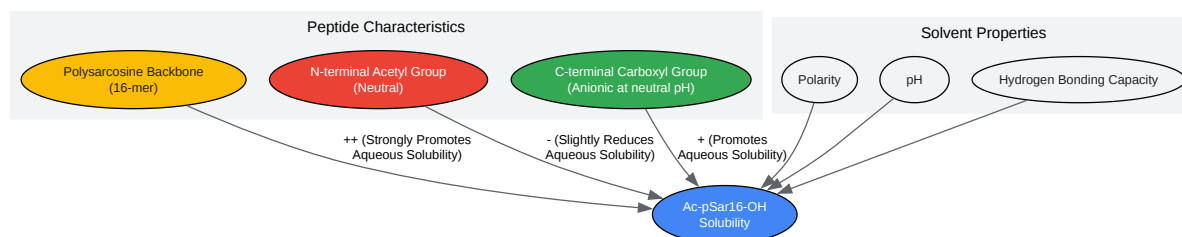
Logical Workflow for Peptide Solubility Testing



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Caption: A decision-making workflow for the systematic solubilization of **Ac-pSar16-OH**.

Conceptual Diagram of Solubility Influences



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Caption: Factors influencing the solubility of **Ac-pSar16-OH**.

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